2-Bromobenzo[d]oxazole-5-sulfonamide
Description
2-Bromobenzo[d]oxazole-5-sulfonamide is a brominated heterocyclic compound featuring a benzo[d]oxazole core with a sulfonamide group at position 5 and a bromine atom at position 2. This structure combines the electron-withdrawing sulfonamide moiety with the bulky bromine substituent, which influences its electronic and steric properties. Such modifications are critical in medicinal chemistry, where sulfonamide-containing compounds are widely explored as enzyme inhibitors (e.g., carbonic anhydrases) and bioactive agents targeting neurological disorders .
Properties
Molecular Formula |
C7H5BrN2O3S |
|---|---|
Molecular Weight |
277.10 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C7H5BrN2O3S/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H,(H2,9,11,12) |
InChI Key |
YAJWNTCSJSZIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]oxazole-5-sulfonamide typically involves the following steps :
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the reaction of 2-aminophenol with a suitable carboxylic acid derivative, such as benzoic acid, under acidic conditions.
Bromination: The benzoxazole core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Sulfonamidation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the brominated benzoxazole with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzo[d]oxazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases like potassium carbonate, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated benzoxazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromobenzo[d]oxazole-5-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals with potential antibacterial, antifungal, and anticancer activities.
Biological Research: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Agrochemicals: The compound is used in the synthesis of agrochemicals with potential herbicidal and pesticidal activities.
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonamide groups enhance its binding affinity and specificity towards these targets . The compound can inhibit enzyme activity by forming stable complexes with the active site or by disrupting protein-protein interactions .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
*Calculated based on analogous structures. †Inferred from , where benzo[d]oxazole-sulfonamides were used to design CA IX inhibitors.
Key Differences and Implications
Substituent Effects on Bioactivity
- Bromine vs. Amino Groups: Replacing the amino group in 2-amino-1,3-benzoxazole-5-sulfonamide with bromine increases steric bulk and lipophilicity. This substitution may enhance target binding in hydrophobic pockets (e.g., CA IX’s active site) but reduce solubility .
- Anti-Prion Activity : N-Phenylbenzo[d]oxazole-5-sulfonamide derivatives (e.g., BMD42-2910) achieved IC₅₀ values <1.2 µM, attributed to interactions with PrPC residues (Asn159, Gln160) via the sulfonamide group . The bromine in 2-bromo analogues could similarly stabilize halogen bonds with protein targets.
Selectivity and Pharmacokinetics
- CA Isoform Selectivity: highlights that urea-functionalized benzo[d]oxazole-sulfonamides selectively inhibit CA IX over CA II. Bromine’s bulk may further modulate isoform specificity by sterically hindering non-target interactions .
- Chlorine vs. Bromine : The 5-chloro derivative in lacks sulfonamide functionality, limiting direct comparison. However, halogen placement (C2 vs. C5) significantly alters electronic effects and binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
